molecular formula C28H31N3O4 B12188289 N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide

N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B12188289
M. Wt: 473.6 g/mol
InChI Key: DAUWJWYUWLZSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound that features a unique structure combining a benzodioxole moiety, a pyrrole ring, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction. This is followed by the introduction of the pyrrole ring via a condensation reaction with appropriate precursors. The final step involves the coupling of the piperidine carboxamide group through an amide bond formation reaction under controlled conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not commonly found in other compounds.

Properties

Molecular Formula

C28H31N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H31N3O4/c1-19-14-24(20(2)31(19)16-21-6-4-3-5-7-21)25(32)17-30-12-10-22(11-13-30)28(33)29-23-8-9-26-27(15-23)35-18-34-26/h3-9,14-15,22H,10-13,16-18H2,1-2H3,(H,29,33)

InChI Key

DAUWJWYUWLZSOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.